molecular formula C22H20FNO4S B3436141 ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE

ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B3436141
M. Wt: 413.5 g/mol
InChI Key: VNIASHSPCCVAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and thiophenecarboxylate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 4-methoxybenzoyl chloride, followed by the introduction of the thiophene ring through a cyclization reaction. The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
  • ETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
  • ETHYL 2-{[2-(4-METHYLPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE

Uniqueness

The unique combination of fluorophenyl and methoxyphenyl groups in ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-3-28-22(26)20-18(15-6-10-17(27-2)11-7-15)13-29-21(20)24-19(25)12-14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIASHSPCCVAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
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ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE

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